molecular formula C9H7ClN4O B8345214 1-[2-(3-Chloro-phenyl)-2H-tetrazol-5-yl]-ethanone

1-[2-(3-Chloro-phenyl)-2H-tetrazol-5-yl]-ethanone

Cat. No. B8345214
M. Wt: 222.63 g/mol
InChI Key: BGBUSNJDAHNJOH-UHFFFAOYSA-N
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Patent
US07772235B2

Procedure details

The title compound of Example 10.1 (1.50 g, 5.06 mmol) was dissolved in dichloromethane (79 mL) and ozone was bubbled through the solution for a period of 15 minutes. The solution turned from orange to a darker orange colour. The reaction completeness was checked using a 10% EtOAc:hexanes TLC solvent system. Oxygen was bubbled through the solution for an additional 5 minutes to remove any excess ozone remaining. Dimethyl sulfide (5 mL) was added to the solution and the mixture was allowed to equilibrate to room temperature. The solvent was removed under vacuum and an oily brown substance remained. A 3 cm flash column was prepared containing 15 cm silica and ˜3 cm sand. The column was run using a 5% EtOAc:hexanes solvent system. The eluted fractions containing the product were collected and concentrated under low pressure. Flash column chromatography (silica, 5% EtOAc:hexanes) yielded 893 mg (79.4% yield) of the title compound.
Name
title compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
79.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[C:11]([CH:13]=[CH:14]C3C=CC=CC=3)[NH:10][NH:9]2)[CH:5]=[CH:6][CH:7]=1.CC[O:23]C(C)=O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:9]=[N:10][C:11]([C:13](=[O:23])[CH3:14])=[N:12]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
title compound
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1NNC(=N1)C=CC1=CC=CC=C1
Name
Quantity
79 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ozone was bubbled through the solution for a period of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Oxygen was bubbled through the solution for an additional 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove any excess ozone remaining
ADDITION
Type
ADDITION
Details
Dimethyl sulfide (5 mL) was added to the solution
CUSTOM
Type
CUSTOM
Details
to equilibrate to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
A 3 cm flash column was prepared
ADDITION
Type
ADDITION
Details
containing 15 cm silica and ˜3 cm sand
ADDITION
Type
ADDITION
Details
The eluted fractions containing the product
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under low pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 893 mg
YIELD: PERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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